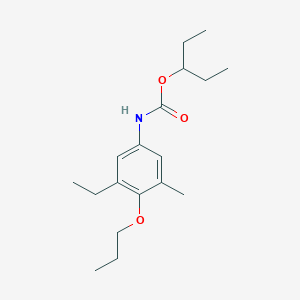
Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate: is an organic compound with the molecular formula C18H29NO3 . This compound is characterized by its unique structure, which includes a carbamate group attached to a substituted phenyl ring and a pentan-3-yl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate typically involves the reaction of 3-ethyl-5-methyl-4-propoxyphenol with pentan-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction or metabolic processes.
Comparación Con Compuestos Similares
3-Methyl-3-pentanol: Used in the synthesis of tranquilizers and has similar sedative properties.
Pentane, 3-ethyl-2-methyl-: Another branched hydrocarbon with different physical and chemical properties.
Uniqueness: Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the carbamate group. This structure imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
84971-47-1 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
pentan-3-yl N-(3-ethyl-5-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C18H29NO3/c1-6-10-21-17-13(5)11-15(12-14(17)7-2)19-18(20)22-16(8-3)9-4/h11-12,16H,6-10H2,1-5H3,(H,19,20) |
Clave InChI |
JXCLDWYPIHCVTD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1C)NC(=O)OC(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


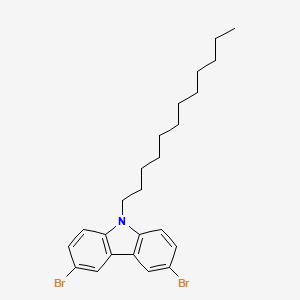
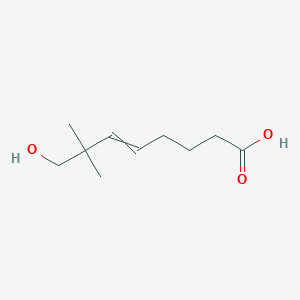

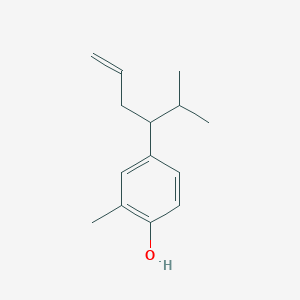
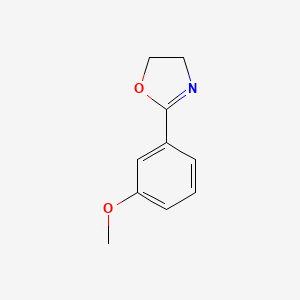
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
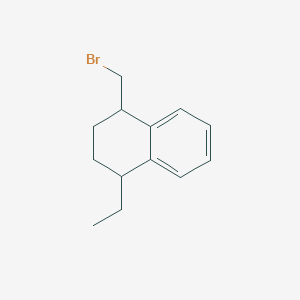
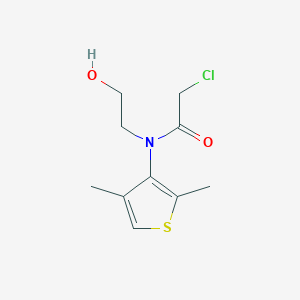
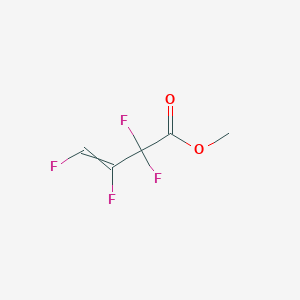
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)

![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
![3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14405516.png)
